trans N-Benzyl Paroxetine
trans N-Benzyl Paroxetine
Brand Name:
Vulcanchem
CAS No.:
105813-14-7
VCID:
VC20795217
InChI:
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1
SMILES:
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Molecular Formula:
C26H26FNO3
Molecular Weight:
419.5 g/mol
trans N-Benzyl Paroxetine
CAS No.: 105813-14-7
Cat. No.: VC20795217
Molecular Formula: C26H26FNO3
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105813-14-7 |
|---|---|
| Molecular Formula | C26H26FNO3 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine |
| Standard InChI | InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 |
| Standard InChI Key | AGTKMLMRHVWXHN-URXFXBBRSA-N |
| Isomeric SMILES | C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
| SMILES | C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
| Canonical SMILES | C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator